molecular formula C19H26N2O3 B5254760 3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5254760
M. Wt: 330.4 g/mol
InChI Key: SQSCYMPIEOYBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of a cyclohexylamine derivative with a 4-propoxyphenyl-substituted pyrrolidine-2,5-dione precursor. The reaction conditions may include:

  • Solvents: Common solvents such as ethanol, methanol, or dichloromethane.
  • Catalysts: Acid or base catalysts to facilitate the reaction.
  • Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylamino)-1-phenylpyrrolidine-2,5-dione
  • 3-(Cyclohexylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-(Cyclohexylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the propoxy group can influence its solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

3-(cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-12-24-16-10-8-15(9-11-16)21-18(22)13-17(19(21)23)20-14-6-4-3-5-7-14/h8-11,14,17,20H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSCYMPIEOYBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.